N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide
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Overview
Description
N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.
Mechanism of Action
Target of action
Imidazole-containing compounds have a broad range of targets due to their diverse biological activities. They can interact with various enzymes, receptors, and biological pathways
Mode of action
The mode of action of imidazole-containing compounds can vary greatly depending on their specific structure and target. Some may inhibit enzyme activity, while others may bind to receptors and modulate their activity
Biochemical pathways
Imidazole-containing compounds can affect a variety of biochemical pathways. For example, some have antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities . The specific pathways affected by “N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide” would need to be identified through further study.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds can vary widely and are influenced by their specific chemical structure
Result of action
The molecular and cellular effects of imidazole-containing compounds depend on their specific mode of action and can include changes in enzyme activity, receptor signaling, and gene expression
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazole-containing compounds
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are key components in functional molecules used in a variety of everyday applications
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, alkylating agents; often in the presence of a base or catalyst.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide
- 1-(2-phenyl-1H-benzo[d]imidazol-5-yl)ethanone
- 2-(1H-benzo[d]imidazol-2-yl)ethanamine
Uniqueness
N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide stands out due to its unique isopropyl group, which enhances its lipophilicity and potentially improves its bioavailability and interaction with biological targets .
Properties
IUPAC Name |
2-phenyl-N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-15(2)23-18-11-7-6-10-17(18)22-19(23)12-13-21-20(24)14-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMQLCVPYNDPPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CCNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.